

The Role of YX862 in Targeted Protein Degradation: A Technical Guide

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Compound of Interest

Compound Name: YX862

Cat. No.: B15542106

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Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This technical guide provides an in-depth overview of **YX862**, a highly potent and selective PROTAC designed to target Histone Deacetylase 8 (HDAC8) for degradation.

YX862 is a heterobifunctional molecule that consists of a ligand for HDAC8, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By simultaneously binding to HDAC8 and VHL, **YX862** facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of HDAC8 by the proteasome.[2][3] This guide will detail the quantitative metrics of **YX862**'s activity, provide comprehensive experimental protocols for its characterization, and visualize its mechanism of action and related experimental workflows.

Data Presentation

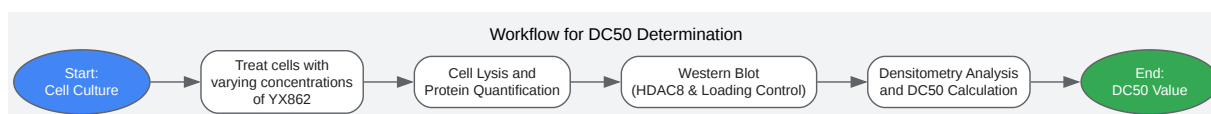
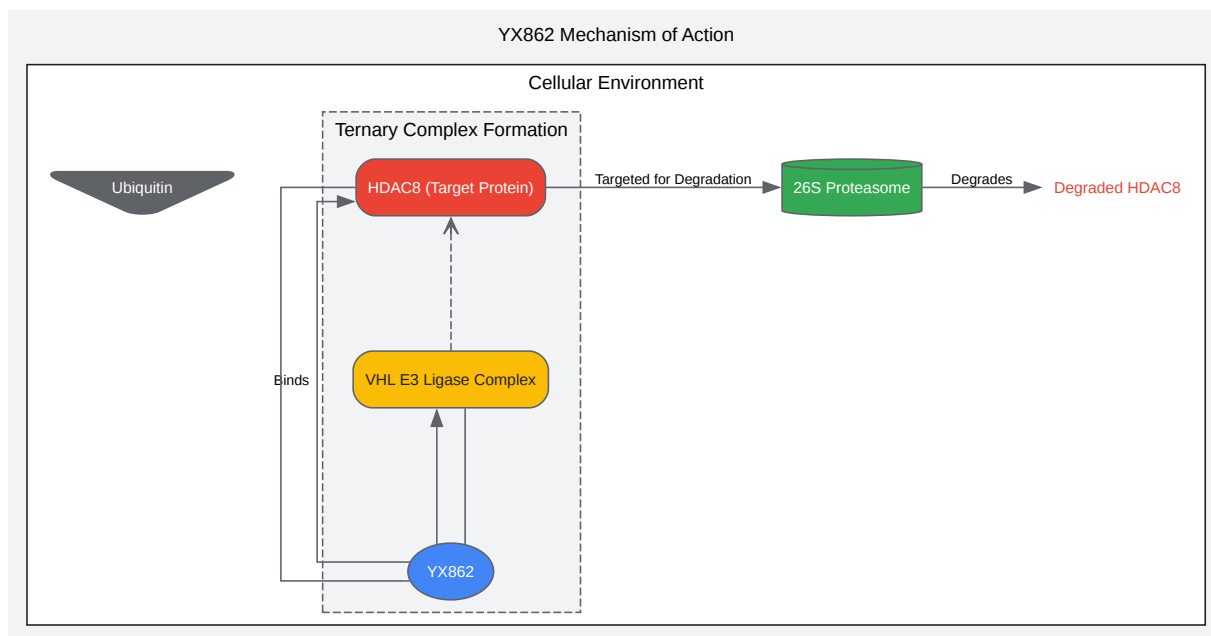
The following tables summarize the key quantitative data for **YX862**, demonstrating its potency, selectivity, and cellular activity.

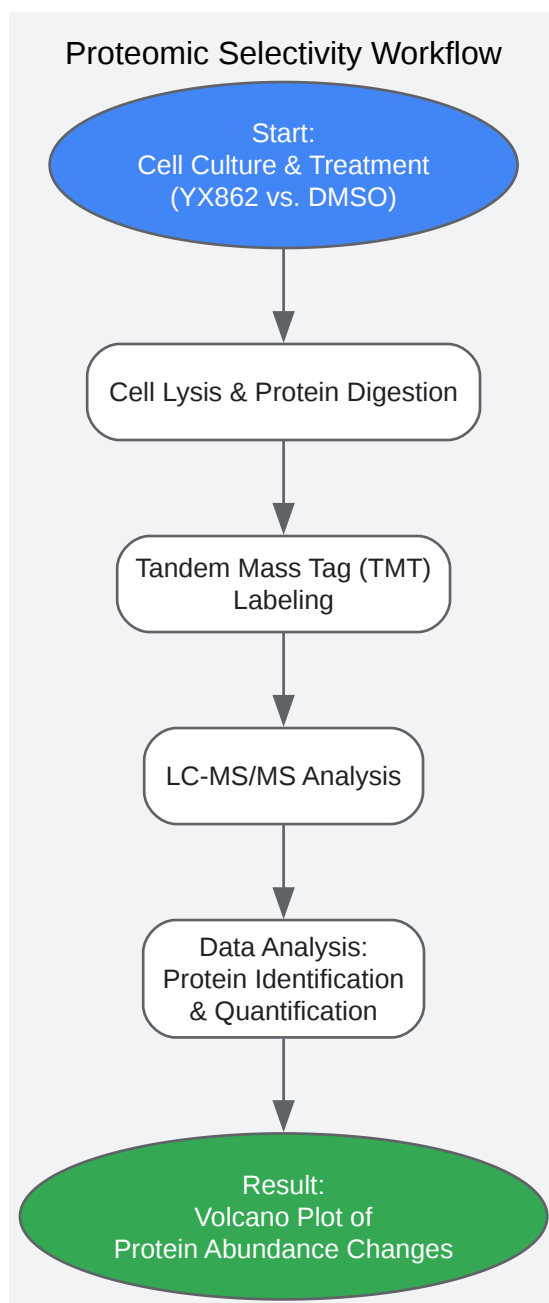
Parameter	Cell Line	Value	Reference
DC50 (Degradation Concentration 50%)	MDA-MB-231	2.6 nM	[3]
MCF-7	1.8 nM	[3]	
Dmax (Maximum Degradation)	MDA-MB-231	>95% at 250 nM	[1]
IC50 (Inhibitory Concentration 50%)	SU-DHL-2 (Cell Proliferation)	0.72 μ M	[3]
HDAC8 (Enzymatic Assay)	194.7 \pm 17.1 nM		
Selectivity	HDAC1, HDAC2, HDAC3	No degradation observed up to 4 μ M	

Table 1: In Vitro and Cellular Activity of **YX862**. This table presents the half-maximal degradation concentration (DC50), maximum degradation (Dmax), and half-maximal inhibitory concentration (IC50) of **YX862** in various assays and cell lines. The data highlights the potent and selective degradation of HDAC8.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of **YX862**'s mechanism and the methods used for its characterization, the following diagrams are provided.





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